
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a morpholine ring, a sulfonyl group, and a methylpyridinyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the pyrrolidine and morpholine rings, followed by the introduction of the sulfonyl and methylpyridinyl groups .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule . The morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The methylpyridinyl group is a pyridine ring with a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine and morpholine rings may undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially participate in substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the heterocyclic rings could impact its solubility, while the size and complexity of the molecule could influence its melting point and boiling point .Aplicaciones Científicas De Investigación
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives, due to their structural versatility, have been explored for various pharmacological activities. A study by Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their significance in developing compounds with diverse activities. These compounds are designed through chemical engineering to exhibit potent pharmacophoric activities, supporting their application potential in drug discovery and development (Asif & Imran, 2019).
Pyridine and Pyran Analogues in Chemical Synthesis
Similarly, pyridine and pyran analogues play a crucial role in organic chemistry and pharmacology. Their diverse applications are due to their ability to engage in various chemical reactions, forming the basis for synthesizing novel compounds with intended biological activities. The same review by Asif and Imran (2019) elaborates on the methodologies and advancements in exploring morpholine and pyran analogues, indicating their prime position in chemical synthesis and pharmaceutical research.
Antioxidant Activity Studies
Antioxidant activities of compounds are critical in mitigating oxidative stress related to various diseases. Munteanu and Apetrei (2021) conducted a critical review of analytical methods used in determining antioxidant activity, which could be applicable in studying derivatives of morpholine and pyridine to understand their potential in combating oxidative stress (Munteanu & Apetrei, 2021).
Electrochemical Studies and Stability
Lane (2012) provided insights into the electrochemical reduction mechanisms and stabilities of organic cations, including morpholinium, in ionic liquids and other organic salts. This study helps predict the behavior of such cations in electrochemical applications, which could extend to compounds containing morpholine derivatives (Lane, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12-3-2-4-14(15-12)21-13-5-6-17(11-13)22(18,19)16-7-9-20-10-8-16/h2-4,13H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBVVXZWBANEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)
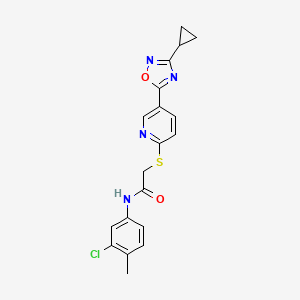
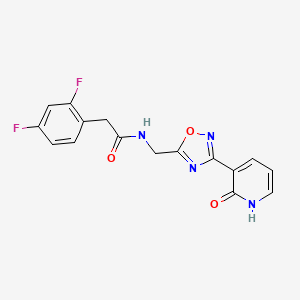
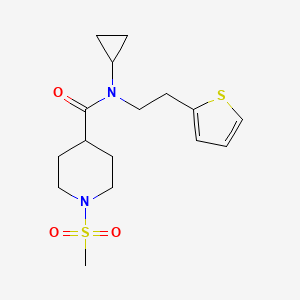

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)
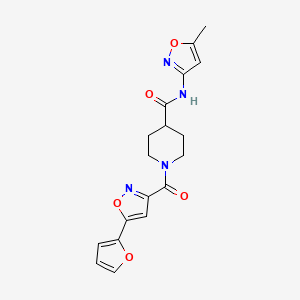
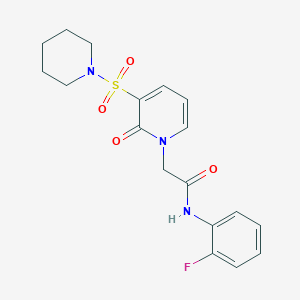

![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)
![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)
